3,4,5-triethoxy-N-[4-(4-methylsulfonyl-1-piperazinyl)phenyl]benzamide
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Overview
Description
3,4,5-triethoxy-N-[4-(4-methylsulfonyl-1-piperazinyl)phenyl]benzamide is a member of benzamides.
Scientific Research Applications
Alzheimer's Disease Treatment
- A study by (Hussain et al., 2016) synthesized a series of benzamides as potential therapeutic agents for Alzheimer’s disease. Specifically, 4-{[4-(2-furoyl)-1-piperazinyl]methyl}-N-(4-ethylphenyl)benzamide showed excellent enzyme inhibition activity against butyrylcholinesterase, a target for Alzheimer's disease treatment.
Pharmacological Properties
- (Sonda et al., 2004) and (Sonda et al., 2003) investigated benzamide derivatives as selective serotonin 4 receptor agonists, finding some derivatives effective in accelerating gastric emptying and increasing the frequency of defecation, offering potential as prokinetic agents for gastrointestinal disorders.
Metabolism and Excretion
- Studies on the metabolism and excretion of related compounds include:
- (Gong et al., 2010) on Flumatinib, an antineoplastic tyrosine kinase inhibitor, showing the main metabolic pathways in humans.
- (Yue et al., 2011) explored the metabolic fate and disposition of GDC-0449, a Hedgehog signaling pathway inhibitor, in rats and dogs, revealing extensive metabolism and unique metabolic pathways.
Antibacterial and Antifungal Activity
- (Ighilahriz-Boubchir et al., 2017) synthesized 2-Benzoylamino-N-phenyl-benzamide derivatives showing inhibitory growth against bacteria and fungi.
Anti-Inflammatory Agents
- (Abdellatif et al., 2014) synthesized a group of benzamide derivatives evaluated as anti-inflammatory agents, with significant activity observed in some derivatives.
Anti-Malarial Activity
- (Cunico et al., 2009) studied piperazine derivatives with anti-malarial activity, highlighting the importance of certain molecular groups for generating activity.
Antidepressant and Anxiolytic Potential
- (Kepe et al., 2006) used a benzamide derivative as a molecular imaging probe in PET scans for Alzheimer's disease patients, suggesting its role in neurodegenerative disease research.
Properties
Molecular Formula |
C24H33N3O6S |
---|---|
Molecular Weight |
491.6 g/mol |
IUPAC Name |
3,4,5-triethoxy-N-[4-(4-methylsulfonylpiperazin-1-yl)phenyl]benzamide |
InChI |
InChI=1S/C24H33N3O6S/c1-5-31-21-16-18(17-22(32-6-2)23(21)33-7-3)24(28)25-19-8-10-20(11-9-19)26-12-14-27(15-13-26)34(4,29)30/h8-11,16-17H,5-7,12-15H2,1-4H3,(H,25,28) |
InChI Key |
MEXBUQXLBIOYMP-UHFFFAOYSA-N |
SMILES |
CCOC1=CC(=CC(=C1OCC)OCC)C(=O)NC2=CC=C(C=C2)N3CCN(CC3)S(=O)(=O)C |
Canonical SMILES |
CCOC1=CC(=CC(=C1OCC)OCC)C(=O)NC2=CC=C(C=C2)N3CCN(CC3)S(=O)(=O)C |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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